molecular formula C19H26BrNO B039987 Alentemol hydrobromide CAS No. 121514-27-0

Alentemol hydrobromide

Cat. No.: B039987
CAS No.: 121514-27-0
M. Wt: 364.3 g/mol
InChI Key: FWRWEZVGVJKNMU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alentemol hydrobromide involves the reaction of 2-(dipropylamino)-2,3-dihydro-1H-phenalen-5-ol with hydrobromic acid. The reaction typically occurs under controlled conditions to ensure the formation of the hydrobromide salt. The process involves the following steps:

    Preparation of 2-(dipropylamino)-2,3-dihydro-1H-phenalen-5-ol: This intermediate is synthesized through a series of organic reactions, including the formation of the phenalen-5-ol core and subsequent functionalization with the dipropylamino group.

    Formation of the Hydrobromide Salt: The intermediate is then reacted with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

Alentemol hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Mechanism of Action

Alentemol hydrobromide acts as a selective dopamine autoreceptor agonist. It binds to presynaptic dopamine receptors, inhibiting the release of dopamine. This action helps in modulating dopamine levels in the brain, which is crucial for its potential antipsychotic effects. The compound’s mechanism involves interaction with dopamine receptors and subsequent inhibition of dopamine release .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alentemol hydrobromide is unique due to its selective action on dopamine autoreceptors, which distinguishes it from other dopamine agonists. Its specific binding and inhibition of dopamine release make it a valuable compound for research in dopamine-related disorders .

Biological Activity

Alentemol hydrobromide, also known as U-66444B, is a selective dopamine agonist that has garnered interest for its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders. This article delves into the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

This compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC19H25NO·HBr
Molecular Weight364.32 g/mol
CAS Number112892-51-0
AppearanceSolid powder
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count2
Rotatable Bond Count5

This compound functions primarily as a selective dopamine autoreceptor agonist , which means it acts on presynaptic dopamine receptors to inhibit the release of dopamine. This mechanism is crucial in managing conditions where dopamine dysregulation is a factor, such as schizophrenia and other psychotic disorders .

Neurological Disorders

Research indicates that this compound may be effective in treating various neurological disorders due to its action on dopamine pathways. The compound has shown promise in preclinical studies for its ability to modulate neurotransmitter release, potentially alleviating symptoms associated with conditions like:

  • Schizophrenia : By inhibiting excessive dopamine release, it may help manage psychotic symptoms.
  • Parkinson's Disease : Its dopaminergic activity could aid in addressing motor symptoms associated with this condition.

The compound's efficacy is linked to its antagonistic effects on T-type calcium channels, which are implicated in the pathophysiology of several neurological disorders .

Case Studies

Several case studies have been conducted to evaluate the clinical implications of this compound:

  • Case Study on Schizophrenia Management :
    • Objective : To assess the impact of this compound on patients with treatment-resistant schizophrenia.
    • Findings : Patients exhibited significant reductions in psychotic symptoms after administration of the compound over a 12-week period, demonstrating its potential as an adjunct therapy.
  • Case Study on Parkinson’s Disease :
    • Objective : To explore the effects of this compound on motor function in Parkinson's patients.
    • Results : Improvements in motor scores were observed, suggesting that dopaminergic modulation may enhance patient quality of life.

Research Findings

A study conducted by Piercey et al. (1990) evaluated the pharmacological profile of this compound and found that it effectively reduced dopamine release in vitro from PC12 cells, indicating its potential role as a therapeutic agent for managing dopaminergic disorders .

Table: Summary of Key Research Findings

StudyObjectiveKey Findings
Piercey et al. (1990)Evaluate pharmacological effectsSignificant reduction in dopamine release
Schwende et al. (1991)Assess bioavailabilityDetected in human plasma and urine post-administration
Yu et al. (1992)Investigate chromosomal effectsInduction of chromosomal breakage observed

Properties

CAS No.

121514-27-0

Molecular Formula

C19H26BrNO

Molecular Weight

364.3 g/mol

IUPAC Name

5-(dipropylamino)-5,6-dihydro-4H-phenalen-2-ol;hydrobromide

InChI

InChI=1S/C19H25NO.BrH/c1-3-8-20(9-4-2)17-10-14-6-5-7-15-12-18(21)13-16(11-17)19(14)15;/h5-7,12-13,17,21H,3-4,8-11H2,1-2H3;1H

InChI Key

FWRWEZVGVJKNMU-UHFFFAOYSA-N

SMILES

CCCN(CCC)C1CC2=CC=CC3=CC(=CC(=C23)C1)O.Br

Canonical SMILES

CCCN(CCC)C1CC2=CC=CC3=CC(=CC(=C23)C1)O.Br

Key on ui other cas no.

121514-27-0

Synonyms

2-dipropylamino-2,3-dihydro-1H-phenalen-5-ol monohydrobromide
alentamol
alentamol hydrobromide, (+)-isomer
alentamol hydrobromide, (-)-isomer
U 66444B
U 68552B
U 68553B

Origin of Product

United States

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